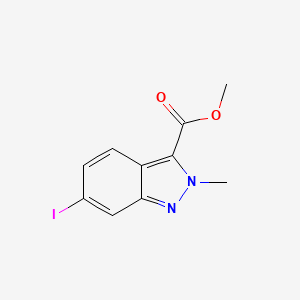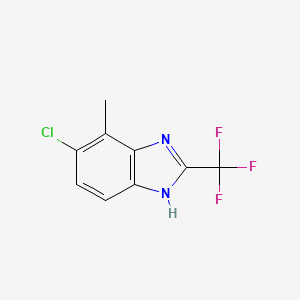
4-Chloro-5-fluorothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-fluorothiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the thiophene ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluorothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives followed by carboxylation. One common method includes the use of 4-chlorothiophene as a starting material, which undergoes fluorination using a fluorinating agent such as Selectfluor. The resulting 4-chloro-5-fluorothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carbinol or thiophene-2-carbaldehyde.
Applications De Recherche Scientifique
4-Chloro-5-fluorothiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-fluorothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 4-Chlorothiophene-2-carboxylic acid
- 5-Fluorothiophene-2-carboxylic acid
- 2-Chloro-5-fluorobenzoic acid
Comparison: 4-Chloro-5-fluorothiophene-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C5H2ClFO2S |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
4-chloro-5-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) |
Clé InChI |
CRCFXBSTGMZTTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


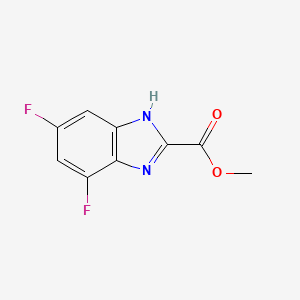
![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)
![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
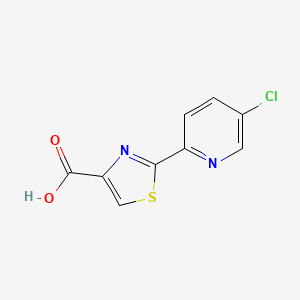

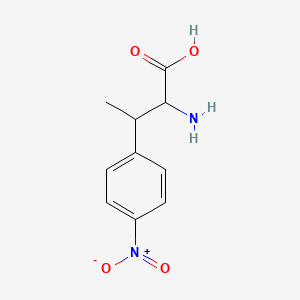
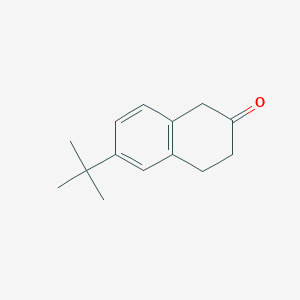
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
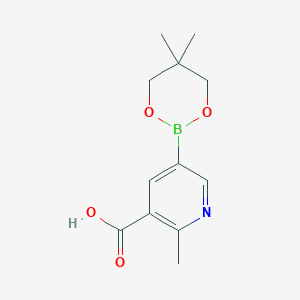
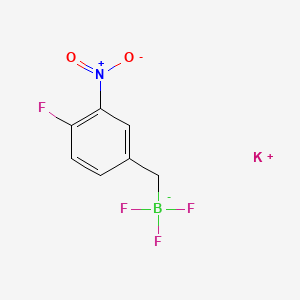
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
